molecular formula C22H18ClN3O5S B3430982 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 874585-10-1

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B3430982
CAS No.: 874585-10-1
M. Wt: 471.9 g/mol
InChI Key: ZLZLPFISTFYMKG-UHFFFAOYSA-N
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Description

N-{4-[(3-Chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS: 18684-09-8) is a synthetic compound characterized by two distinct moieties:

  • A 3-chlorophenyl sulfamoyl group linked to a phenyl ring.
  • A benzoxazolone-propanamide chain, where the benzoxazolone (2-oxo-1,3-benzoxazol-3(2H)-yl) group is connected via a three-carbon spacer to the amide nitrogen.

Its molecular weight is 189.26 g/mol (EN300-26863654) .

Properties

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O5S/c23-15-4-3-5-17(14-15)25-32(29,30)18-10-8-16(9-11-18)24-21(27)12-13-26-19-6-1-2-7-20(19)31-22(26)28/h1-11,14,25H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZLPFISTFYMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874585-10-1
Record name N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, commonly referred to by its chemical name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C22H18ClN3O5S
  • Molecular Weight : 471.91 g/mol
  • CAS Number : 874585-10-1

The structure features a sulfamoyl group attached to a phenyl ring, which is further linked to a benzoxazole moiety. This combination is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown that derivatives with sulfamoyl groups demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it shows potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values of related compounds have been reported to be as low as 0.63 μM, indicating potent inhibition . Additionally, the compound exhibits strong inhibitory action against urease, which is relevant in treating urinary tract infections.

The mechanisms underlying the biological activities of this compound involve various interactions at the molecular level. Docking studies suggest that the compound can effectively bind to target proteins, influencing their activity. Specifically, the binding interactions with bovine serum albumin (BSA) highlight its pharmacological effectiveness and potential therapeutic applications .

Case Studies and Research Findings

Research findings from synthesized derivatives of similar structures provide insights into their biological effects:

CompoundActivityIC50 Value
Compound 7lAChE Inhibitor2.14 ± 0.003 μM
Compound 7mAChE Inhibitor0.63 ± 0.001 μM
Compound 7nUrease InhibitorStrong Activity
Compound 7oUrease InhibitorStrong Activity

These compounds demonstrate a range of activities from antibacterial to enzyme inhibition, suggesting that modifications in their structure can lead to enhanced biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzoxazolone Derivatives

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
  • Structure : Shares the benzoxazolone-propanamide backbone but lacks the sulfamoylphenyl group.
  • Key Data : Exhibits variable conversion rates (10–18%) under different reaction conditions, indicating sensitivity to synthetic parameters .
  • Implication : The addition of the 3-chlorophenyl sulfamoyl group in the target compound may enhance binding affinity or stability compared to this simpler analog.
3-[6-(Aminosulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic Acid (CAS: 923711-94-8)
  • Structure : Features a sulfonamide directly attached to the benzoxazolone ring and a terminal carboxylic acid instead of an amide.
  • Key Data : The carboxylic acid group likely improves solubility but may reduce membrane permeability compared to the propanamide in the target compound .

Sulfamoyl/Sulfonamide-Containing Compounds

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structure : Substitutes the 3-chlorophenyl group with a methyl-oxazole and uses a sulfonamide linkage.
  • Key Data : Single-crystal X-ray analysis reveals a stable conformation (R factor = 0.055), suggesting structural rigidity that could be advantageous in drug design .
  • Implication : The 3-chlorophenyl group in the target compound may confer distinct electronic or steric effects compared to methyl-oxazole derivatives.
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide
  • Structure : Contains dual sulfamoyl groups and an isoxazole heterocycle.
  • Key Data : Synthesized with a 68.6% yield, indicating efficient coupling reactions for sulfamoyl-containing compounds .
  • Implication : The target compound’s single sulfamoyl group may simplify synthesis while retaining critical interactions.

Chlorophenyl-Modified Analogs

3-[5-[(3-Chlorophenyl)methylsulfanyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide
  • Structure : Incorporates a 3-chlorophenylmethylsulfanyl group and a triazole ring.
  • Implication : The target compound’s benzoxazolone may offer complementary pharmacophoric features compared to triazole-based systems.

Tabulated Comparison of Key Compounds

Compound Name / CAS Core Structure Functional Groups Key Data/Implication Reference
Target Compound (18684-09-8) Benzoxazolone-propanamide 3-Chlorophenyl sulfamoyl MW = 189.26 g/mol; EN300-26863654
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone-propanamide None 10–18% conversion rates
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide-oxazole Methyl-oxazole, sulfonamide Crystal structure (R = 0.055)
3-[6-(Aminosulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic Acid (923711-94-8) Benzoxazolone-sulfonamide Sulfonamide, carboxylic acid Improved solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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